molecular formula C17H17N3O3S B2954877 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1795419-10-1

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2954877
CAS No.: 1795419-10-1
M. Wt: 343.4
InChI Key: DXEJUXHEZXSOTH-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole core, which is known for its electron-accepting properties, making it a valuable component in organic electronics and photonics.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

Future Directions

Thiadiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities . Future research might focus on exploring new synthesis methods, investigating their mechanisms of action, or developing new applications for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of the benzothiadiazole core and methoxyphenyl groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable in applications where specific electronic interactions are required, such as in organic electronics and photonics.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-15-6-4-3-5-12(15)16(23-2)10-18-17(21)11-7-8-13-14(9-11)20-24-19-13/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEJUXHEZXSOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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